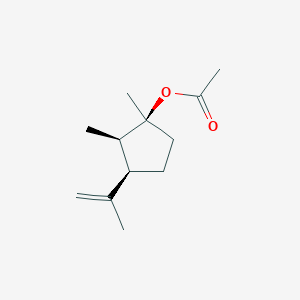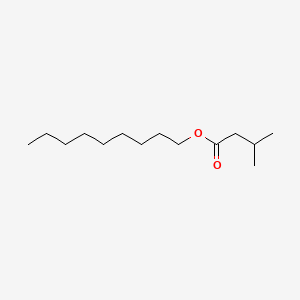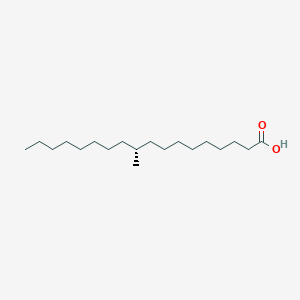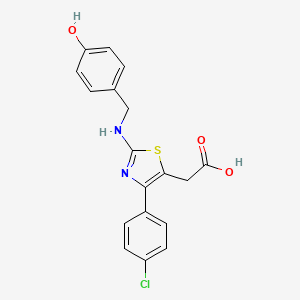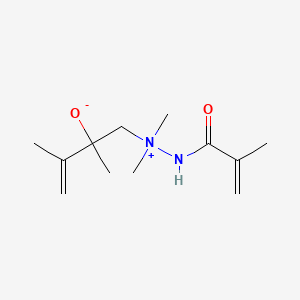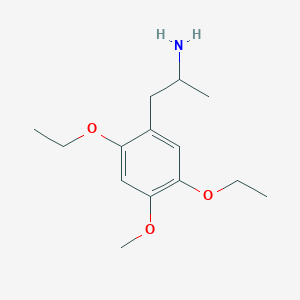
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound with a unique structure that combines a carbamic acid ester with a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinylmethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-piperidinylmethyl)phenyl ester
- Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
CAS No. |
130533-79-8 |
|---|---|
Molecular Formula |
C24H33ClN2O4 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-2-3-4-9-16-29-23-13-8-6-11-21(23)25-24(27)30-22-12-7-5-10-20(22)19-26-14-17-28-18-15-26;/h5-8,10-13H,2-4,9,14-19H2,1H3,(H,25,27);1H |
InChI Key |
OHAVBKOVBCAOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


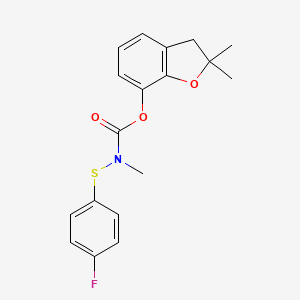
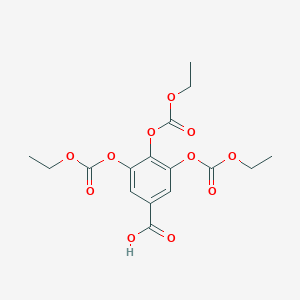
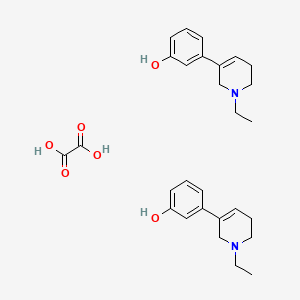
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)



